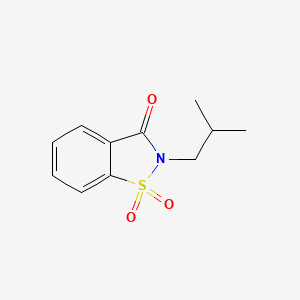![molecular formula C13H11N3O5 B3906358 3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde oxime](/img/structure/B3906358.png)
3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde oxime
Overview
Description
3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde oxime is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPN and is a member of the oxime group of compounds. The molecular formula of MNPN is C12H10N4O4.
Mechanism of Action
The mechanism of action of MNPN is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are essential for cell growth and survival. MNPN has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MNPN has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MNPN can inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. MNPN has also been shown to have antioxidant properties, which may be beneficial in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MNPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MNPN is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, MNPN has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on MNPN. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. MNPN has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of MNPN and its potential applications in various fields of scientific research.
Scientific Research Applications
MNPN has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as an anti-cancer agent. MNPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPN has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(NE)-N-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-20-12-6-9(7-15-17)2-4-11(12)21-13-5-3-10(8-14-13)16(18)19/h2-8,17H,1H3/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAFGQZAGKZJEH-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3906290.png)
![3-[2-(2-thienyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B3906297.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-quinazolinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B3906306.png)
![2-[{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(propyl)amino]ethanol](/img/structure/B3906314.png)
![N-cyclooctyl-4-[(4aS*,8aS*)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-4-oxobutanamide](/img/structure/B3906320.png)


![N'-[(4-methyl-3-nitrobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3906336.png)
![4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline](/img/structure/B3906338.png)
![2-amino-5-(2,4-dimethoxy-5-nitrobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906339.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3906345.png)


![N'-[(3-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906371.png)